Cbz-2,6-Dimethy-D-Phenylalanine Cbz-2,6-Dimethy-D-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3681444
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 327.44

Cbz-2,6-Dimethy-D-Phenylalanine

CAS No.:

Cat. No.: VC3681444

Molecular Formula:

Molecular Weight: 327.44

* For research use only. Not for human or veterinary use.

Cbz-2,6-Dimethy-D-Phenylalanine -

Specification

Molecular Weight 327.44

Introduction

Physical and Chemical Properties

The physical and chemical properties of Cbz-2,6-Dimethy-D-Phenylalanine are central to understanding its behavior in various chemical and biological systems. These properties dictate its solubility characteristics, reactivity patterns, and potential applications in different research contexts. The following table presents a comprehensive overview of the key physical and chemical parameters of this compound:

PropertyValue
CAS Number1270286-00-4
Molecular FormulaC19H21NO4
Molecular Weight327.374 g/mol
Exact Mass327.147064
Density1.2±0.1 g/cm³
Boiling Point536.1±50.0 °C at 760 mmHg
Flash Point278.0±30.1 °C
LogP4.50
Vapour Pressure0.0±1.5 mmHg at 25°C
Index of Refraction1.581

The relatively high boiling point (536.1±50.0 °C) indicates strong intermolecular forces, which is consistent with the compound's molecular weight and functional groups. The LogP value of 4.50 suggests significant lipophilicity, which may influence its ability to cross biological membranes and its general solubility profile . This lipophilicity is substantially higher than that of unmodified phenylalanine, primarily due to the benzyloxycarbonyl protecting group and the two methyl substituents on the aromatic ring. The low vapor pressure (approximately 0.0 mmHg at 25°C) further confirms that this compound is non-volatile under standard laboratory conditions, which has implications for its handling and storage.

Structural Characteristics

The structural features of Cbz-2,6-Dimethy-D-Phenylalanine contribute significantly to its unique chemical behavior and potential applications. Understanding these structural elements is essential for predicting the compound's properties and reactivity patterns.

Core Structure

The foundation of Cbz-2,6-Dimethy-D-Phenylalanine is a D-phenylalanine backbone, consisting of a carboxylic acid group, an alpha-carbon with the D-configuration, and a phenyl ring attached via a methylene bridge. This D-configuration represents the opposite stereochemistry to naturally occurring L-phenylalanine, which is found in most proteins. This stereochemical difference has profound implications for the compound's interaction with biological systems, as most enzymes and receptors exhibit high stereoselectivity.

Methyl Substitutions

The presence of two methyl groups at positions 2 and 6 (ortho positions) of the phenyl ring creates significant steric hindrance around the aromatic system. These substituents restrict the rotation of the phenyl ring around the Cα-Cβ bond, potentially locking the molecule into specific conformational states. This conformational restriction distinguishes Cbz-2,6-Dimethy-D-Phenylalanine from unsubstituted phenylalanine and from phenylalanine derivatives with substituents at other positions on the ring. The resulting steric environment can influence interactions with enzymes, receptors, and other biological targets.

Benzyloxycarbonyl Protecting Group

The amino group of the phenylalanine moiety is protected with a benzyloxycarbonyl (Cbz) group, which is linked via a carbamate bond. This protecting group consists of a benzyl group attached to a carbonyl, which is then linked to the amino nitrogen. The benzyloxycarbonyl group is stable under neutral and basic conditions but can be selectively removed under specific conditions such as catalytic hydrogenation or strong acidic treatment. This selective cleavability makes benzyloxycarbonyl-protected amino acids valuable in peptide synthesis and other applications requiring temporary protection of amino groups.

Applications in Research and Development

The unique structural features of Cbz-2,6-Dimethy-D-Phenylalanine suggest several potential applications in research and development settings.

Peptide Synthesis and Design

Cbz-2,6-Dimethy-D-Phenylalanine could serve as a specialized building block in peptide synthesis, introducing a conformationally restricted phenylalanine residue into peptide sequences. The steric hindrance created by the 2,6-dimethyl substitution pattern could influence the secondary structure of peptides containing this residue, potentially stabilizing specific conformations such as turns or helices. This property could be valuable in the design of peptides with defined three-dimensional structures for applications in drug discovery and protein engineering.

Structure-Activity Relationship Studies

The incorporation of Cbz-2,6-Dimethy-D-Phenylalanine into bioactive molecules could provide valuable insights into structure-activity relationships. The unique steric environment created by the 2,6-dimethyl substitution could probe the spatial requirements of binding sites in target proteins, helping to define the geometric constraints necessary for biological activity. Such information is crucial for the rational design of drugs and other bioactive compounds with improved potency and selectivity.

Enzyme Inhibition

The modified structure of Cbz-2,6-Dimethy-D-Phenylalanine compared to natural L-phenylalanine might make it a candidate for the development of enzyme inhibitors. Enzymes that recognize phenylalanine or similar aromatic amino acids in their substrates might be inhibited by compounds containing Cbz-2,6-Dimethy-D-Phenylalanine, as the modified structure could compete for binding without serving as a substrate. This approach has been successfully employed with other modified amino acids in the development of protease inhibitors and other therapeutic agents.

Chiral Catalysis

The defined stereochemistry and structural features of Cbz-2,6-Dimethy-D-Phenylalanine might make it useful as a chiral auxiliary or catalyst in asymmetric synthesis. The D-configuration and the steric bulk introduced by the 2,6-dimethyl substitution could create a well-defined chiral environment capable of inducing stereoselectivity in chemical reactions. This application would align with the increasing interest in amino acid derivatives as catalysts in various organic transformations.

Comparative Analysis

Understanding the properties of Cbz-2,6-Dimethy-D-Phenylalanine in relation to similar compounds provides valuable context for its potential applications and behavior.

Impact of D-Configuration versus L-Configuration

The D-configuration of Cbz-2,6-Dimethy-D-Phenylalanine distinguishes it from the naturally occurring L-phenylalanine and its derivatives. This stereochemical difference has profound implications for biological recognition, as most enzymes and receptors have evolved to recognize and process L-amino acids. Compounds with D-configuration often exhibit different biological activities, including resistance to proteolytic degradation, which can enhance their stability in biological systems. This property could be particularly valuable in the development of peptide-based drugs with improved pharmacokinetic profiles.

Influence of the Benzyloxycarbonyl Group

Analytical Characterization Methods

The proper characterization of Cbz-2,6-Dimethy-D-Phenylalanine requires a combination of analytical techniques to confirm its structure, purity, and stereochemical integrity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of Cbz-2,6-Dimethy-D-Phenylalanine. The 1H NMR spectrum would show characteristic signals for the methyl groups at positions 2 and 6 of the phenyl ring, typically appearing as singlets in the region of 2.0-2.5 ppm. The benzyloxycarbonyl group would give rise to characteristic signals for the aromatic protons and the methylene group connecting the benzyl group to the carbamate function. 13C NMR spectroscopy would provide additional confirmation of the carbon framework, with signals corresponding to the carboxylic acid, carbamate, aromatic carbons, and methyl groups.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of Cbz-2,6-Dimethy-D-Phenylalanine, with the exact mass of 327.147064 serving as a reference point . High-resolution mass spectrometry could provide the precise molecular formula, while fragmentation patterns could offer additional structural information, particularly regarding the positions of the methyl substituents and the presence of the benzyloxycarbonyl group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be valuable for assessing the purity of Cbz-2,6-Dimethy-D-Phenylalanine and distinguishing it from potential isomers or contaminants. Chiral HPLC columns could be employed to confirm the stereochemical purity and distinguish between the D- and L-isomers. The retention time and peak shape would provide information about the compound's purity and potential for interaction with the stationary phase, which could correlate with its behavior in other systems.

X-ray Crystallography

If crystals of Cbz-2,6-Dimethy-D-Phenylalanine can be obtained, X-ray crystallographic analysis would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and the absolute configuration at the alpha-carbon. This technique would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the phenyl ring relative to the amino acid backbone and the conformation of the benzyloxycarbonyl protecting group.

Future Research Directions

The unique structural features of Cbz-2,6-Dimethy-D-Phenylalanine suggest several promising avenues for future research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator